2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline
Description
2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) on a benzene ring, with additional nitroethenyl substitution
Properties
IUPAC Name |
2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-7-2-3-8(12(15)16)6-9(7)10-4-5-11(13)14/h2-6,10H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESKZHHAEVFJKM-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline can be achieved through a multi-step process involving nitration, reduction, and condensation reactions. One common method involves the following steps:
Reduction: The nitro group in 2-methyl-5-nitroaniline is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Condensation: The resulting 2-methyl-5-aminoaniline is then condensed with 2-nitroethanal in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the nitro and amino groups direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted nitroanilines with various electrophilic groups.
Scientific Research Applications
2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in cells. Additionally, the compound can interact with nucleophiles in biological systems, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitroaniline: A precursor in the synthesis of 2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline, with similar nitro and amino functional groups.
2-amino-4-nitrotoluene: Another nitroaniline derivative with a different substitution pattern on the benzene ring.
5-nitro-o-toluidine: A compound with similar nitro and methyl groups but different positioning on the benzene ring.
Uniqueness
This compound is unique due to its specific nitroethenyl substitution, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
